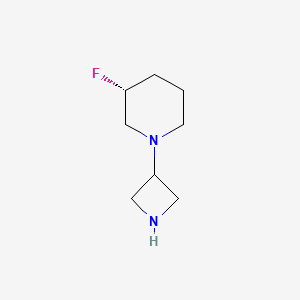

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Overview

Description

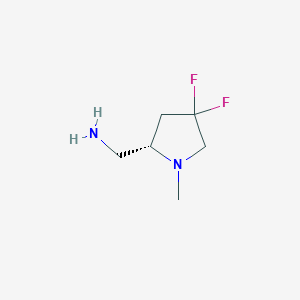

“®-1-(Azetidin-3-YL)-3-fluoropiperidine” is a compound that falls under the category of azetidine derivatives . Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a key intermediate of compounds with well-documented biological properties .

Synthesis Analysis

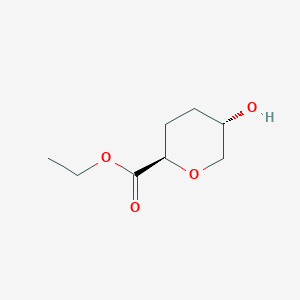

The synthesis of azetidine derivatives involves a novel process . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

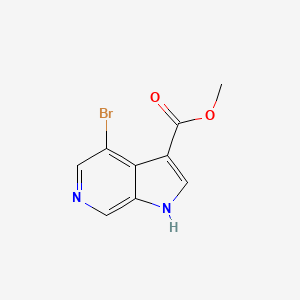

The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS, and elemental analysis .Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . An intramolecular amination of organoboronates provides azetidines, pyrrolidines, and piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .Scientific Research Applications

Antibacterial Applications

A series of 7-azetidinylquinolones and naphthyridines, featuring variations in substituents, demonstrated potent in vitro activity against both Gram-positive and Gram-negative bacteria, highlighting the structural influence of the azetidine moiety on antibacterial potency. These compounds, through modification at the azetidine ring, exhibited a range of antibacterial activities, pharmacokinetic profiles, and physicochemical properties, with some showing exceptional in vivo efficacy in mouse infection models (Frigola et al., 1994; Frigola et al., 1993; Frigola et al., 1995).

Pharmacokinetic and Drug Interaction Studies

Research on fluorinated naphthyridines with azetidine moieties, such as E-4868, revealed their superior in vitro potency against a range of pathogens, including gram-positive bacteria and Pseudomonas aeruginosa. These studies also explored the effects of pH and magnesium concentration on the activity of these compounds, offering insights into their pharmacokinetic behavior and potential drug interactions (Guinea et al., 1993).

Fluorophore Development for Imaging

The incorporation of azetidine rings into fluorophores has been shown to significantly enhance their brightness and photostability, leading to the development of the Janelia Fluor (JF) series of dyes. This approach allows for rational tuning of the spectral and chemical properties of rhodamine dyes, demonstrating the versatility of these new fluorescent labels in various biological contexts (Grimm et al., 2017).

Properties

IUPAC Name |

(3R)-1-(azetidin-3-yl)-3-fluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2/c9-7-2-1-3-11(6-7)8-4-10-5-8/h7-8,10H,1-6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDMXUGHEIUPQL-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CNC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2CNC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1529549.png)

![2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1529550.png)

![5,8-Dioxaspiro[3.4]octan-2-ylmethanamine](/img/structure/B1529552.png)

![6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B1529561.png)

![6-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1529562.png)

![6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane](/img/structure/B1529564.png)

![2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride](/img/structure/B1529566.png)

![3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B1529568.png)